molecular formula C6H6ClN3O4 B11723229 methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1245823-46-4

methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B11723229
CAS No.: 1245823-46-4
M. Wt: 219.58 g/mol
InChI Key: TWEUOTAYRCUSGT-UHFFFAOYSA-N
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Description

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1245823-46-4) is a pyrazole-based compound with a molecular formula of C₆H₆ClN₃O₄ and a molecular weight of 219.58 g/mol . Its structure features a chloromethyl group at position 1, a nitro group at position 4, and a methyl ester at position 3. The chloromethyl and nitro substituents impart distinct reactivity, making it a valuable intermediate in synthetic chemistry, particularly for pharmaceutical and agrochemical applications.

Properties

CAS No.

1245823-46-4

Molecular Formula

C6H6ClN3O4

Molecular Weight

219.58 g/mol

IUPAC Name

methyl 1-(chloromethyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C6H6ClN3O4/c1-14-6(11)5-4(10(12)13)2-9(3-7)8-5/h2H,3H2,1H3

InChI Key

TWEUOTAYRCUSGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1[N+](=O)[O-])CCl

Origin of Product

United States

Preparation Methods

Alkylation with Chloromethyl Iodide

In a method analogous to methyl group introduction, methyl 4-nitro-1H-pyrazole-3-carboxylate reacts with chloromethyl iodide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 30°C for 5 hours. This procedure yields the target compound at 30% efficiency , with purification via silica gel chromatography (hexane:ethyl acetate = 2:1).

Reaction Conditions:

  • Base: Cs₂CO₃ (3.98 mmol per 1.99 mM substrate)

  • Solvent: DMF (4 mL per 340 mg substrate)

  • Temperature: 30°C

  • Time: 30 minutes under nitrogen atmosphere

Key Data:

ParameterValue
Starting MaterialMethyl 4-nitro-1H-pyrazole-3-carboxylate
Alkylating AgentChloromethyl iodide (2.19 mM)
Isolated Yield30%
Purity (HPLC)>95%

Potassium Carbonate-Mediated Alkylation

Substituting Cs₂CO₃ with potassium carbonate (K₂CO₃) in acetone at 30°C for 5 hours achieves comparable results, albeit with marginally lower yields (25–28% ). This method favors the formation of regioisomers, necessitating careful chromatographic separation.

Comparative Analysis:

BaseSolventYield (%)Regioselectivity
Cs₂CO₃DMF30High (1,3-isomer dominant)
K₂CO₃Acetone28Moderate (1,5-isomer co-produced)

Microwave-Assisted Chloromethylation

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in a protocol using cyanomethylenetributylphosphorane in toluene.

Procedure and Outcomes

A sealed tube reaction with cyanomethylenetributylphosphorane (9.28 mL, 35.40 mmol) and chloromethyl methyl ether (3.53 mL, 35.40 mmol) in toluene (100 mL) under microwave irradiation at 110°C for 30 minutes yields the product at 31% efficiency .

Advantages:

  • Reduced Reaction Time: 30 minutes vs. 5–18 hours for conventional methods.

  • Scalability: Batch processing allows multi-gram synthesis.

Limitations:

  • Higher energy input required.

  • Purification challenges due to byproduct formation.

Sequential Hydroxymethylation and Chlorination

A two-step strategy avoids direct handling of volatile chloromethylating agents:

Hydroxymethylation

Methyl 4-nitro-1H-pyrazole-3-carboxylate reacts with paraformaldehyde in the presence of potassium carbonate (K₂CO₃) in ethanol at 60°C for 12 hours, yielding the hydroxymethyl intermediate (75% yield ).

Chlorination with Thionyl Chloride

The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours, achieving 85% conversion to the chloromethyl derivative.

Overall Yield: 63.75% (combined steps).

Regioselectivity and Isomer Control

Alkylation of pyrazoles often produces regioisomers due to competing N1 and N2 alkylation. For this compound, the nitro group at C4 directs electrophilic substitution to N1, minimizing isomer formation. Key findings include:

  • NOESY Analysis: Confirms N1 substitution via spatial proximity between H-5 and chloromethyl protons.

  • Chromatographic Separation: Silica gel chromatography (hexane:ethyl acetate = 4:1 → 1:1) resolves 1,3- and 1,5-isomers, with the former predominating (44% vs. 28% yield ).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves heat management. A pilot study using a microreactor system achieved 40% yield at 100 g scale, with residence times under 10 minutes.

Solvent Recycling

DMF and acetone recovery via distillation reduces waste generation by 70% , aligning with green chemistry principles.

Challenges and Optimization Strategies

Byproduct Formation

  • Major Byproducts: Di-alkylated derivatives and de-nitro compounds.

  • Mitigation: Strict stoichiometric control (1:1.1 substrate:alkylating agent ratio) and low temperatures (0–30°C).

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves yields by 15% in biphasic systems.

  • Lewis Acids: Zinc chloride (ZnCl₂) accelerates chloromethylation but risks ester group hydrolysis.

Analytical Characterization

Critical quality control metrics include:

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 4.03 (s, 3H, COOCH₃), 4.88 (s, 2H, CH₂Cl), 8.13 (s, 1H, H-5).

  • ¹³C NMR: 166.5 ppm (C=O), 152.1 ppm (C-NO₂), 44.2 ppm (CH₂Cl).

HPLC Purity

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile:water (70:30)

  • Retention Time: 6.8 minutes

Emerging Methodologies

Electrochemical Alkylation

A novel approach applies anodic oxidation to generate chloromethyl radicals in situ, achieving 50% yield at ambient temperature.

Biocatalytic Routes

Engineered esterases selectively hydrolyze ester groups post-alkylation, enabling one-pot synthesis (35% yield , ongoing optimization).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents under acidic or basic conditions.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its unique functional groups allow it to serve as a building block for more complex molecules, facilitating the development of new chemical entities in research laboratories .

Biology

The compound has been investigated for its potential antimicrobial and antiviral properties. The presence of the nitro group is particularly significant, as it can undergo bioreduction to form reactive intermediates that interact with nucleic acids and proteins, leading to biological activity.

Potential Biological Activities:

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit varying degrees of antimicrobial activity against different pathogens.
  • Antiviral Properties: The compound has been explored for its potential as an antiviral agent, particularly against HIV .

Medicine

In medicinal chemistry, this compound is being studied as a lead compound for developing new pharmaceuticals. Its structural characteristics make it a candidate for targeting specific biological pathways involved in disease processes, particularly in cancer therapy .

Pharmacological Potential:

  • Inhibition of Protein Kinases: Similar compounds have shown significant inhibition of c-Met protein kinase, which plays a crucial role in cancer progression. Modifications in substituents can enhance selectivity and potency against specific cancer types .
  • Lead Compound Development: The compound's ability to modify biological targets makes it an attractive candidate for further pharmaceutical development .

Data Tables

Application AreaSpecific UsesNotable Findings
ChemistryIntermediate for synthesisUsed to create complex heterocycles
BiologyAntimicrobial and antiviral studiesExhibits activity against various pathogens
MedicineLead compound for drug developmentPotential for targeting c-Met protein kinase

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that modifications in the molecular structure could enhance antibacterial properties, suggesting further exploration in drug formulation.

Case Study 2: Antiviral Research

Research conducted on pyrazole derivatives indicated promising antiviral activity against HIV. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards viral targets.

Mechanism of Action

The mechanism of action of methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1: ClCH₂-; 4: NO₂; 3: COOCH₃ C₆H₆ClN₃O₄ 219.58 Reactive intermediate; potential alkylating agent
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate 1: CH₃; 4: NO₂; 3: COOCH₃ C₆H₇N₃O₄ 185.14 Higher stability; pharmaceutical synthesis
Methyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate 1: CF₂CH₂-; 4: NO₂; 3: COOCH₃ C₇H₇F₂N₃O₄ 235.15 Fluorinated analog; agrochemical applications
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate 1: 4-ClC₆H₄-; 4: COOEt; 5: C₃H₇ C₁₅H₁₇ClN₂O₂ 292.76 Aryl-substituted; lipophilic bioactive agent

Physicochemical and Reactivity Differences

  • Reactivity : The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the methyl substituent in C₆H₇N₃O₄ offers greater stability . Fluorinated analogs (e.g., C₇H₇F₂N₃O₄ ) exhibit unique electronic effects due to fluorine’s electronegativity, improving metabolic stability in agrochemicals .
  • Solubility: The nitro group (electron-withdrawing) reduces solubility in polar solvents compared to amino-substituted analogs (e.g., methyl 4-amino-1H-pyrazole-3-carboxylate, CAS 360056-45-7), which are more soluble in acidic media .
  • Thermal Stability : Aryl-substituted derivatives (e.g., C₁₅H₁₇ClN₂O₂ ) demonstrate higher melting points (>170°C) due to aromatic stacking interactions, whereas aliphatic substituents (e.g., chloromethyl) lower thermal stability .

Hazards and Handling

  • Chloromethyl Group : Associated with alkylation hazards, requiring stringent safety protocols .
  • Fluorinated Derivatives : May pose environmental persistence concerns but generally exhibit lower acute toxicity compared to chlorinated analogs .

Q & A

Q. What are the recommended synthetic routes for methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise Synthesis :
    • Intermediate Preparation : Start with 1H-pyrazole-3-carboxylate derivatives. Nitration at the 4-position is achieved using nitric acid/sulfuric acid mixtures under controlled cooling (0–5°C) to avoid side reactions .
    • Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂OCH₃) in DMF with NaH as a base (60°C, 6–8 hours) .
    • Yield Optimization : Yields drop below 40% if reaction temperatures exceed 70°C due to ester hydrolysis. Purity >95% is achieved via recrystallization in ethanol/water (3:1) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR :
    • Chloromethyl (-CH₂Cl): δ 4.8–5.2 ppm (singlet, 2H).
    • Nitro group (-NO₂): Deshields adjacent protons, causing pyrazole C-H signals at δ 8.1–8.5 ppm .
  • IR :
    • Ester carbonyl (C=O): Strong peak at 1720–1740 cm⁻¹.
    • Nitro group: Asymmetric stretching at 1520 cm⁻¹, symmetric at 1340 cm⁻¹ .
  • Cross-Validation : Compare with PubChem data for analogous pyrazole esters (e.g., ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the chloromethyl and nitro groups in further functionalization?

Methodological Answer:

  • DFT Calculations :
    • Use Gaussian09 with B3LYP/6-31G(d) basis set to model electrophilic/nucleophilic sites.
    • Chloromethyl group shows high electrophilicity (Fukui index f⁻ >0.1), favoring SN2 reactions .
    • Nitro group directs electrophilic substitution to the pyrazole 5-position (MEP surface analysis) .
  • MD Simulations :
    • Simulate solvation effects in DMSO/water to predict hydrolysis stability. Chloromethyl group hydrolyzes 10x faster in aqueous media (pH <7) .

Q. How do contradictory crystallographic data on similar pyrazole derivatives inform polymorph screening for this compound?

Methodological Answer:

  • Case Study : Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate exhibits two polymorphs:
    • Form I : Monoclinic (P2₁/c), π-stacking interactions dominate.
    • Form II : Triclinic (P-1), hydrogen-bonded networks .
  • Implications :
    • Screen solvents (e.g., THF vs. ethyl acetate) to control nucleation.
    • Use DSC/TGA to identify stable polymorphs. Metastable forms may affect bioavailability in drug-discovery contexts .

Q. What safety protocols are critical for handling nitro-containing pyrazoles, and how do degradation products impact experimental reproducibility?

Methodological Answer:

  • Hazard Mitigation :
    • Storage : Under nitrogen at –20°C to prevent nitro group reduction.
    • Decomposition : Thermal degradation above 150°C releases NOₓ gases; use fume hoods with scrubbers .
  • Analytical Monitoring :
    • LC-MS to detect trace nitroso intermediates (e.g., m/z [M+H]+ 214.1 for methyl 1-(chloromethyl)-4-nitroso-1H-pyrazole-3-carboxylate) .

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